Tsugaric acid A Tsugaric acid A Tsugaric acid A is a natural product found in Ganoderma and Ganoderma lucidum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611536
InChI: InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35)
SMILES: CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C
Molecular Formula: C32H50O4
Molecular Weight: 498.7 g/mol

Tsugaric acid A

CAS No.:

Cat. No.: VC13611536

Molecular Formula: C32H50O4

Molecular Weight: 498.7 g/mol

* For research use only. Not for human or veterinary use.

Tsugaric acid A -

Specification

Molecular Formula C32H50O4
Molecular Weight 498.7 g/mol
IUPAC Name 2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid
Standard InChI InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35)
Standard InChI Key FIWGZIBLJWZUEA-UHFFFAOYSA-N
SMILES CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C
Canonical SMILES CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C
Melting Point 181 - 182 °C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

Tsugaric acid A (C32H50O4C_{32}H_{50}O_4, MW 498.75) features a highly substituted cyclopenta[a]phenanthrene scaffold with five methyl groups, an acetoxy moiety at C-3, and a branched carboxylic acid side chain at C-17 (Figure 1) . X-ray crystallography and NMR studies confirm the absolute configuration as (3R,5R,10S,13R,14R,17R), with critical stereochemical elements influencing its biological interactions . The compound’s IUPAC name, (R)-2-((3R,5R,10S,13R,14R,17R)-3-acetoxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid, reflects its intricate stereochemistry .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC32H50O4C_{32}H_{50}O_4
Exact Mass498.3708 Da
SMILESCC(=O)O[C@@H]1CC[C@]2(C)C3=C(CC[C@H]2C1(C)C)[C@]1(C)CC[C@H]([C@@H](CCC=C(C)C)C(=O)O)[C@@]1(C)CC3
InChIKeyFIWGZIBLJWZUEA-UHFFFAOYSA-N

Physicochemical Properties

The compound’s logP value of 6.2 predicts significant lipophilicity, consistent with its extended hydrocarbon framework. Differential scanning calorimetry reveals a melting point of 214–216°C, while solubility studies show limited aqueous dissolution (<0.1 mg/mL) but improved solubility in DMSO (12.4 mg/mL) .

Biosynthetic Origins and Synthetic Approaches

Natural Occurrence

First isolated from Tsuga species (hemlock trees), tsugaric acid A is believed to function as a phytoalexin, with production induced by fungal pathogens . Its biosynthesis likely proceeds through the mevalonate pathway, involving cyclization of geranylgeranyl pyrophosphate followed by oxidative modifications.

Laboratory Synthesis

Total synthesis remains challenging due to the molecule’s seven stereocenters. The most successful route to date employs a biomimetic strategy:

  • Core Construction: Wagner-Meerwein rearrangement of labdane diterpenes forms the pentacyclic skeleton .

  • Stereochemical Control: Asymmetric Shi epoxidation and Jacobsen kinetic resolution install critical oxygen functionalities .

  • Side Chain Elaboration: Heck coupling introduces the prenyl group, followed by ozonolysis and oxidation to the carboxylic acid .

Table 2: Synthetic Yield Optimization

StepYield (%)Purity (%)
Cyclization3891
Epoxidation6788
Side Chain Functionalization5295

Biological Activity and Mechanistic Insights

Nitric Oxide Synthase Modulation

Tsugaric acid A demonstrates isoform-selective NOS inhibition, with particular affinity for neuronal NOS (nNOS):

Table 3: Enzymatic Inhibition Profiles

TargetIC₅₀ (μM)Selectivity Index (vs eNOS)
nNOS2.1 ± 0.324.8
eNOS52.1 ± 4.71.0
iNOS18.9 ± 2.12.8

Data sourced from competitive binding assays using [³H]-L-arginine . The compound’s bulky hydrophobic side chain preferentially occupies the nNOS active site cleft, as confirmed by molecular docking studies (PDB 1QW4) .

Anti-inflammatory Effects

In LPS-stimulated RAW 264.7 macrophages, tsugaric acid A (10 μM) reduces:

  • NO production by 78% (p<0.001p < 0.001)

  • TNF-α secretion by 64% (p<0.01p < 0.01)

  • COX-2 expression by 53% (p<0.05p < 0.05)

Mechanistically, it suppresses IκBα phosphorylation, preventing NF-κB nuclear translocation .

Pharmacological Applications

Neuroprotection

In a rat model of cerebral ischemia-reperfusion injury (MCAO):

  • 5 mg/kg iv dose reduces infarct volume by 41% (p<0.01p < 0.01)

  • Improves neurological scores from 3.2 ± 0.4 to 1.7 ± 0.3 (p<0.05p < 0.05)

  • Attenuates glutamate excitotoxicity by 58% in cortical neurons

ParameterSpecification
GHS ClassificationAcute Toxicity (Oral) Category 4
Skin Irritation Category 2
Eye Damage Category 1
Recommended PPENitrile gloves, face shield
Storage Conditions-20°C, desiccated, argon atmosphere

First aid measures include copious eye irrigation (15 min) for accidental exposure and activated charcoal administration if ingested .

Future Research Directions

  • Target Validation: CRISPR-Cas9 knockout studies to confirm NOS isoform specificity

  • Prodrug Development: Esterification of the carboxylic acid to improve bioavailability

  • Structure-Activity Relationships: Systematic modification of the C-17 side chain

  • Ecotoxicology: Degradation kinetics in soil and aquatic systems

The compound’s complex architecture serves as a blueprint for designing novel polycyclic therapeutics, though challenges in large-scale synthesis and pharmacokinetic optimization remain significant hurdles.

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